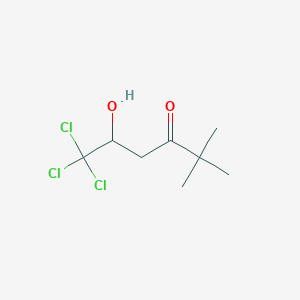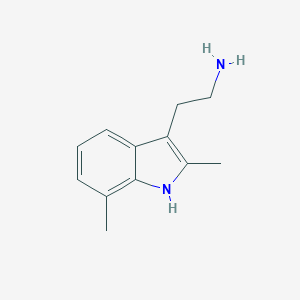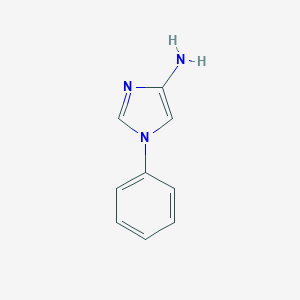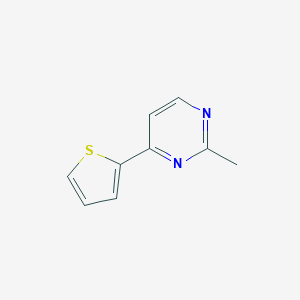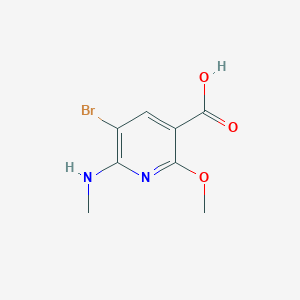![molecular formula C18H14ClNO4 B185973 (4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 7000-46-6](/img/structure/B185973.png)
(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of (4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one varies depending on its application. In medicine, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation. It has also been shown to inhibit the production of inflammatory cytokines and reduce the activity of certain enzymes involved in inflammation. In agriculture, it acts as a photosystem II inhibitor, preventing the conversion of light energy into chemical energy in plants. In materials science, it exhibits charge transport properties due to its π-conjugated structure.
Biochemical And Physiological Effects
The biochemical and physiological effects of (4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one depend on its concentration and application. In medicine, it has been shown to induce cell death in cancer cells and reduce inflammation in animal models. In agriculture, it can cause chlorosis and necrosis in plants. In materials science, it exhibits electronic and optical properties that make it suitable for use in organic electronic devices.
Advantages And Limitations For Lab Experiments
The advantages of using (4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one in lab experiments include its low cost, easy synthesis, and diverse applications. However, its limitations include its potential toxicity, instability in air and light, and limited solubility in some solvents.
Future Directions
There are several future directions for the study of (4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one. In medicine, further studies could focus on its potential as a chemotherapeutic agent and its interactions with other drugs. In agriculture, research could focus on developing safer and more effective herbicides based on this compound. In materials science, studies could focus on improving the charge transport properties of this compound for use in organic electronic devices. Overall, (4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has the potential to contribute to various fields of research and development.
Synthesis Methods
The synthesis of (4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with phenylacetic acid in the presence of a base such as potassium carbonate. The resulting product is then subjected to a cyclization reaction with urea and an acid catalyst such as acetic acid to produce the final compound.
Scientific Research Applications
(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In agriculture, it has been studied for its potential as a herbicide. In materials science, it has been investigated for its use in the development of organic semiconductors.
properties
CAS RN |
7000-46-6 |
|---|---|
Product Name |
(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Molecular Formula |
C18H14ClNO4 |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H14ClNO4/c1-22-15-10-11(8-13(19)16(15)23-2)9-14-18(21)24-17(20-14)12-6-4-3-5-7-12/h3-10H,1-2H3/b14-9- |
InChI Key |
SXNOJSLGABQSFI-ZROIWOOFSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)Cl)OC |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)Cl)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate](/img/structure/B185897.png)
